2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

描述

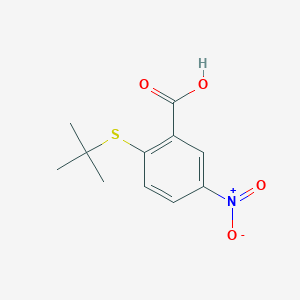

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at position 5 and a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at position 2. The tert-butylsulfanyl group imparts steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding.

Synthesis Pathways:

Analogous compounds (e.g., sulfonamides, amides) are synthesized via chlorosulphonation of nitrobenzoic acids followed by nucleophilic substitution with amines or thiols . For this compound, a plausible route involves reacting 2-chloro-5-nitrobenzoic acid with tert-butyl thiol under basic conditions.

属性

IUPAC Name |

2-tert-butylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFFGWKJXGOJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution on Nitrobenzoic Acid Derivatives

The most common method involves functionalizing a nitro-substituted benzoic acid with a tert-butylsulfanyl moiety. This is achieved by nucleophilic substitution where a thiol or thiolate anion attacks an activated aromatic ring or a suitable leaving group on the benzoic acid derivative.

-

- Starting material: 5-nitrobenzoic acid or its derivatives.

- Nucleophile: tert-butylthiol or tert-butylsulfanyl anion generated in situ.

- Catalyst: triethylamine (Et3N) to deprotonate the thiol and promote nucleophilicity.

- Solvent: dichloromethane (DCM) or toluene.

- Temperature: typically room temperature to mild heating.

- Reaction time: several hours until completion.

Mechanism:

The nucleophile attacks the aromatic ring at the position ortho or para to the nitro group, which activates the ring towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitro substituent.

Oxidation and Functional Group Transformations

Post-substitution, the compound may undergo further oxidation or functional group manipulation to ensure the correct oxidation state and purity of the tert-butylsulfanyl group and the carboxylic acid moiety.

- Oxidation of the sulfanyl group can be controlled to avoid overoxidation.

- Esterification of the carboxylic acid group is possible but generally avoided to keep the acid functionality intact.

Representative Experimental Procedure (Literature-Based)

| Step | Procedure Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of tert-butylsulfanyl nucleophile | tert-butylthiol, triethylamine | DCM, RT, 2-4 h | - | Formation of thiolate anion |

| 2 | Nucleophilic substitution on 5-nitrobenzoic acid derivative | 5-nitrobenzoic acid derivative, tert-butylthiolate | DCM or toluene, RT to mild heat | 70-85 | Monitored by TLC or HPLC |

| 3 | Work-up and purification | Extraction, washing with brine, drying | - | - | Purification by column chromatography |

| 4 | Optional oxidation control | Mild oxidants if needed | Controlled temperature | - | Avoids overoxidation |

Analytical and Research Findings

- The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution.

- Triethylamine acts as a base catalyst, increasing the nucleophilicity of the tert-butylthiol.

- Solvent choice affects reaction rate and yield; dichloromethane provides good solubility and moderate polarity.

- Reaction yields reported in similar organosulfur substitutions range from 70% to 85%, with purity confirmed by NMR and mass spectrometry.

- The compound's molecular formula is C11H13NO4S with a molecular weight of 255.29 g/mol, consistent with the proposed structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Yield Range | Comments |

|---|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 5-nitrobenzoic acid derivatives | tert-butylthiol | Triethylamine | DCM, toluene | RT to mild heat | 70-85% | Most common; mild conditions |

| Oxidation control | Post-substitution intermediate | Mild oxidants (if needed) | - | - | Controlled | - | Maintains sulfanyl group integrity |

化学反应分析

Types of Reactions

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated benzoic acid derivatives.

科学研究应用

Medicinal Chemistry Applications

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid has shown potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its nitro group may contribute to biological activity, making it a candidate for further research in drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of nitrobenzoic acids possess anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit cancer cell chemotaxis and metastasis, suggesting that this compound could be explored for similar effects .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules.

Reaction Pathways

- Nitration Reactions : The nitro group can be modified or replaced, allowing for the synthesis of other functionalized benzoic acids.

- Substitution Reactions : The tert-butylsulfanyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various substituents.

Material Science Applications

In materials science, this compound could be utilized in the development of polymers and other materials due to its reactive functional groups.

Potential Uses:

- Polymer Additives : Its properties may enhance the thermal stability and mechanical strength of polymer matrices.

- Coatings : The compound could be incorporated into coatings to impart specific functionalities such as corrosion resistance or improved adhesion.

作用机制

The mechanism of action of 2-(tert-butylsulfanyl)-5-nitrobenzoic acid depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution reactions. These chemical transformations can influence the compound’s biological activity and its interactions with molecular targets.

相似化合物的比较

Structural and Physicochemical Properties

The substituent at position 2 significantly impacts physicochemical properties. Key analogs include:

Key Observations :

- Lipophilicity: The tert-butylsulfanyl group in the target compound likely increases lipophilicity compared to polar substituents like morpholino or amide.

- Melting Points : Amide derivatives (e.g., 2-(butyramido)-5-nitrobenzoic acid) exhibit higher melting points due to hydrogen bonding .

- Solubility: Bulky tert-butylsulfanyl may reduce aqueous solubility, whereas morpholino or carboxylic acid groups enhance polarity .

Inferences for Target Compound :

- Its electron-donating sulfur could modulate electronic effects on the nitro group, altering reactivity or target interactions.

Common Routes for Analogs :

Sulfonamide/Analog Synthesis : Chlorosulphonation of 3-nitrobenzoic acid, followed by substitution with amines or thiols .

Amide Formation: Reaction of 2-amino-5-nitrobenzoic acid with acyl chlorides in pyridine .

Suzuki Coupling : For aryl substituents (e.g., furan-3-yl), using boronic acids and palladium catalysts .

Challenges for Target Compound :

- Steric hindrance from tert-butyl may reduce reaction efficiency during substitution.

- Purification may require specialized techniques (e.g., preparative HPLC) due to lipophilicity .

生物活性

Overview

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is an organic compound notable for its unique combination of a tert-butylsulfanyl group and a nitro group attached to a benzoic acid core. This structure imparts distinct chemical properties that have been the subject of various studies focusing on its biological activity. The compound's potential applications span across medicinal chemistry, particularly in drug development, due to its interactions with biological targets.

The biological activity of this compound is influenced by its chemical reactivity. The nitro group can participate in redox reactions, while the tert-butylsulfanyl group can be oxidized or substituted in various chemical reactions. These transformations may enhance its interaction with biomolecules, potentially leading to therapeutic effects.

Types of Reactions

- Oxidation : The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The compound can undergo electrophilic aromatic substitution reactions where the nitro group acts as a directing influence.

Biological Activity

Research indicates that compounds with nitro groups often exhibit diverse biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. The specific activity of this compound has not been extensively characterized in literature; however, it is hypothesized to share similar mechanisms with other nitro-containing compounds.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. They typically exert their effects through the reduction of the nitro group, leading to the formation of reactive intermediates that bind to DNA and cause cellular damage. For instance, nitro derivatives like metronidazole have been shown to be effective against various pathogens by disrupting their nucleic acids .

Case Studies and Research Findings

- Antiplasmodial Activity : A study on related nitro compounds demonstrated promising activity against Plasmodium falciparum, suggesting that structural modifications could enhance efficacy against malaria . Although specific data on this compound is limited, its structural similarities suggest potential for similar activity.

- Cytotoxicity Studies : In investigations involving other derivatives, researchers noted that the substitution pattern significantly affected both antiplasmodial activity and cytotoxicity. For example, certain derivatives showed low selectivity indices, indicating a balance between therapeutic effects and toxicity .

- Mechanistic Insights : Nitro compounds have been shown to interfere with mitochondrial functions and metabolic pathways in parasites, which could also apply to this compound . This highlights the need for further research into its specific interactions at the molecular level.

Comparative Analysis

A comparison with similar compounds reveals that this compound may possess unique properties due to its specific functional groups:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| 2-(Tert-butylsulfanyl)phenylacetic acid | Tert-butylsulfanyl group | Moderate antiplasmodial activity |

| 2-(Tert-butylsulfanyl)benzoic acid | Similar core structure | Potential antimicrobial effects |

| 2-(Tert-butylsulfanyl)propenoic acid | Different unsaturation | Varies; less explored |

常见问题

Q. What are the standard synthetic routes for 2-(tert-butylsulfanyl)-5-nitrobenzoic acid, and what critical reaction conditions influence yield and purity?

The synthesis typically involves nitration of benzoic acid derivatives followed by sulfanyl group introduction. For example, nitration of a substituted benzoic acid using concentrated HNO₃/H₂SO₄ at 0–5°C ensures regioselectivity for the 5-nitro position. Subsequent nucleophilic substitution with tert-butylthiol requires anhydrous conditions and a base (e.g., K₂CO₃) to deprotonate the thiol. Reaction temperature (40–60°C) and stoichiometric control of tert-butylthiol are critical to avoid side reactions like oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃, singlet) and aromatic protons (meta/para coupling patterns for nitro and sulfanyl substituents).

- FT-IR : Confirm the carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad stretch), nitro (-NO₂, ~1520 and 1350 cm⁻¹), and C-S (650–700 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ ion for deprotonated acid) and fragmentation patterns .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Use solid-phase extraction (SPE) with C18 cartridges for preliminary cleanup, followed by recrystallization from ethanol/water mixtures. For challenging separations, preparative HPLC with a reverse-phase column (acetonitrile/water + 0.1% TFA) achieves high purity (>95%). Monitor purity via TLC (silica gel, ethyl acetate/hexane = 3:7) .

Advanced Research Questions

Q. How does the tert-butylsulfanyl group influence the electronic properties and reactivity of the nitrobenzoic acid core?

The electron-donating tert-butylsulfanyl group increases electron density at the aromatic ring, activating it for electrophilic substitution at the ortho/para positions. However, steric hindrance from the bulky tert-butyl group can limit accessibility for further reactions. Computational studies (DFT) reveal reduced LUMO energy at the nitro group, enhancing its susceptibility to reduction or nucleophilic attack .

Q. What computational strategies can predict the binding affinity of this compound derivatives to bacterial enzyme targets?

Perform molecular docking (e.g., AutoDock Vina) against targets like E. coli KAS III, using the nitro group as a hydrogen bond acceptor and the sulfanyl moiety for hydrophobic interactions. Validate with MD simulations (GROMACS) to assess binding stability. QSAR models incorporating logP, polar surface area, and Hammett σ constants correlate with antimicrobial activity .

Q. How can researchers resolve contradictions between theoretical predictions and experimental results in the biological activity of analogs?

Conduct free-energy perturbation (FEP) calculations to refine docking scores and account for solvation effects. Experimentally, use isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography to resolve ligand-protein interactions. Cross-validate with mutagenesis studies targeting predicted binding residues .

Q. What are the mechanistic implications of the nitro group reduction pathway under catalytic hydrogenation?

Hydrogenation over Pd/C reduces the -NO₂ group to -NH₂, generating 5-amino-2-(tert-butylsulfanyl)benzoic acid. Kinetic studies (in situ IR monitoring) show the reaction follows pseudo-first-order kinetics. Competing pathways (e.g., sulfanyl group oxidation) can be suppressed by using H₂ at 30 psi and ethanol as a solvent .

Q. How does the steric bulk of the tert-butylsulfanyl moiety affect co-crystal formation with pharmaceutical co-formers?

Screen co-formers (e.g., nicotinamide, caffeine) via slurry crystallization in aprotic solvents. The tert-butyl group disrupts π-π stacking but enhances van der Waals interactions. Powder XRD and DSC reveal polymorph stability, while Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What QSAR parameters correlate with the antimicrobial efficacy of derivatives?

Top parameters include:

Q. How can this compound be functionalized for protein conjugation in biochemical assays?

Activate the carboxylic acid with EDC/NHS to form an amine-reactive ester. Couple with lysine residues on proteins (e.g., BSA) at pH 8.3. Monitor conjugation efficiency via MALDI-TOF MS. The sulfanyl group can later be oxidized to sulfone for disulfide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。